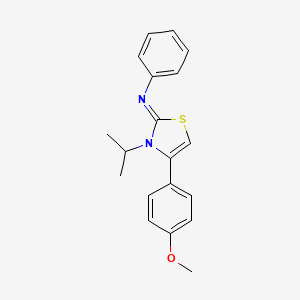

(Z)-N-(3-isopropyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)aniline

Description

Properties

IUPAC Name |

4-(4-methoxyphenyl)-N-phenyl-3-propan-2-yl-1,3-thiazol-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2OS/c1-14(2)21-18(15-9-11-17(22-3)12-10-15)13-23-19(21)20-16-7-5-4-6-8-16/h4-14H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGFOTGGLUOIAAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CSC1=NC2=CC=CC=C2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-(3-isopropyl-

Biological Activity

(Z)-N-(3-isopropyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)aniline is a synthetic organic compound notable for its thiazole ring structure. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article delves into the biological activity of this compound, supported by relevant studies and data.

Chemical Structure and Properties

The compound's IUPAC name is 4-(4-methoxyphenyl)-N-phenyl-3-propan-2-yl-1,3-thiazol-2-imine, and it has the following chemical formula:

| Property | Value |

|---|---|

| Molecular Formula | C19H20N2OS |

| Molecular Weight | 336.44 g/mol |

| CAS Number | 298194-54-4 |

The structure features a thiazole ring, which is often associated with various biological activities due to its ability to interact with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, a study on thiazol-2(3H)-imine compounds demonstrated significant activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents like ketoconazole . While specific data on this compound is limited, its structural similarity to effective thiazole compounds suggests potential antimicrobial efficacy.

Antifungal Activity

In vitro tests have shown that certain thiazole derivatives exhibit promising antifungal activity. For example, compounds similar to this compound demonstrated potent inhibition against fungal strains, indicating that modifications in the thiazole structure can enhance activity against specific pathogens .

Anticancer Properties

Thiazole-containing compounds have been investigated for their anticancer potential. A review noted that various thiazole derivatives showed cytotoxic effects against multiple cancer cell lines. For instance, certain thiazole-based analogs exhibited IC50 values less than 5 µg/mL against human cancer cell lines, indicating strong growth-inhibitory effects . The presence of electron-donating groups like methoxy phenyl in the structure may enhance this activity by improving interactions with cellular targets.

The biological activity of thiazole compounds often involves interaction with key enzymes or receptors in microbial or cancerous cells. For instance, some studies suggest that these compounds may inhibit enzymes critical for cell wall synthesis in fungi or interfere with cellular signaling pathways in cancer cells . Further research is needed to elucidate the exact mechanisms by which this compound exerts its biological effects.

Case Studies

- Antifungal Study : In a comparative study of novel thiazole derivatives, compound 2e showed an MIC of 1.23 μg/mL against C. parapsilosis, highlighting the potential effectiveness of similar structures in treating fungal infections .

- Cytotoxicity Research : A series of thiazole derivatives were tested for their cytotoxicity against various cancer cell lines. Compounds with similar substituents to those found in this compound demonstrated significant growth inhibition, suggesting that this compound could also possess similar anticancer properties .

Scientific Research Applications

Medicinal Chemistry Applications

The thiazole moiety is known for its significant biological properties, including antimicrobial, antifungal, anticancer, and anticonvulsant activities. This section outlines specific applications of the compound in medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For example, thiazole compounds have been synthesized and evaluated for their efficacy against various cancer cell lines. One study demonstrated that a related thiazole compound exhibited promising anti-proliferative effects against breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cell lines, suggesting that modifications in the thiazole structure can enhance anticancer activity .

Antimicrobial Properties

Thiazole derivatives are also recognized for their antimicrobial properties. A series of thiazole-based compounds were tested against Gram-positive and Gram-negative bacteria, revealing that certain substitutions on the thiazole ring significantly increased antibacterial activity. The presence of electron-donating groups on the phenyl ring has been correlated with enhanced activity against resistant bacterial strains .

Anticonvulsant Activity

The compound has shown promise in anticonvulsant studies. A structure-activity relationship (SAR) analysis indicated that specific thiazole derivatives could effectively protect against seizures in animal models. The incorporation of methoxy groups was found to enhance the anticonvulsant efficacy of these compounds .

Agrochemical Applications

In addition to medicinal uses, (Z)-N-(3-isopropyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)aniline has potential applications in agrochemicals. Thiazole derivatives have been utilized as fungicides and herbicides due to their ability to inhibit key biological processes in pests and pathogens.

Fungicidal Activity

Thiazole-based compounds have been developed as fungicides targeting various plant pathogens. Research indicates that modifications in the side chains of thiazole derivatives can lead to increased fungicidal potency against fungal strains affecting crops .

Material Science Applications

The unique electronic properties of thiazole-containing compounds make them suitable for applications in material science, particularly in organic electronics.

Organic Photovoltaics

Thiazole derivatives have been explored as potential materials for organic photovoltaic devices due to their ability to absorb light and facilitate charge transport. The incorporation of this compound into polymer matrices has shown improvements in device efficiency .

Summary of Findings

The applications of this compound span several fields:

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer, Antimicrobial, Anticonvulsant | Effective against cancer cell lines; enhanced antimicrobial activity |

| Agrochemicals | Fungicides | Increased potency against plant pathogens |

| Material Science | Organic photovoltaics | Improved efficiency in organic electronic devices |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing (Z)-N-(3-isopropyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)aniline?

- Methodology : A multi-step approach is typically employed:

Thiazole Core Formation : Condensation of thiourea derivatives with α-haloketones or α-bromoacetophenones under reflux in ethanol/acetic acid (70–80°C, 5–10 hours) .

Imine Formation : Reaction of the thiazole intermediate with substituted anilines in the presence of anhydrous potassium carbonate or ammonium acetate, followed by crystallization from ethanol (yields: 70–87%) .

Stereochemical Control : The Z-configuration is stabilized by intramolecular hydrogen bonding and confirmed via NMR coupling constants and DFT-based geometry optimization .

Q. How can spectroscopic techniques validate the structure and purity of this compound?

- Key Techniques :

- ¹H/¹³C NMR : Assignments of aromatic protons (δ 6.8–8.2 ppm) and methoxy/isopropyl groups (δ 1.2–1.4 ppm for CH(CH₃)₂, δ 3.8 ppm for OCH₃) .

- FT-IR : Peaks at 1600–1650 cm⁻¹ (C=N), 1250–1300 cm⁻¹ (C-O of methoxy), and 2900–3000 cm⁻¹ (alkyl C-H) .

- UV-Vis : Absorption bands at 270–290 nm (π→π* transitions in the thiazole-aniline system) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) resolve contradictions in experimental spectral data?

- Approach :

- Geometry Optimization : DFT calculations (B3LYP/6-311++G(d,p)) predict bond lengths/angles, confirming the Z-configuration via minimized steric hindrance between the 4-methoxyphenyl and aniline groups .

- Frontier Orbital Analysis : HOMO-LUMO gaps (~4.5 eV) correlate with UV-Vis absorption maxima, resolving discrepancies between experimental and theoretical λmax values .

- NMR Chemical Shift Prediction : GIAO method aligns computed shifts (δcalc) with experimental δexp, reducing ambiguity in stereochemical assignments .

Q. What strategies optimize biological activity (e.g., enzyme inhibition) through structural modifications?

- Case Study :

- Thiazole Hybrids : Introducing electron-withdrawing groups (e.g., -NO₂, -F) at the para position of the aniline ring enhances binding to dihydrofolate reductase (DHFR), as shown in docking studies with ΔG = −9.2 kcal/mol .

- Enzyme Assays : Competitive inhibition kinetics (Ki = 0.8 µM) are measured via spectrophotometric monitoring of NADPH oxidation at 340 nm .

Q. How do polymorphic forms or solvates impact physicochemical properties?

- Crystallography :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.